(Z)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c21-16-2-1-3-17-19(16)22-20(29-17)24-12-10-23(11-13-24)18(26)9-6-14-4-7-15(8-5-14)25(27)28/h1-9H,10-13H2/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDFFDBUUIJNPS-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural complexity and the presence of various bioactive moieties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound’s molecular formula is C20H17FN4O3S, with a molecular weight of 412.44 g/mol. The structural features include:
- Piperazine Ring : Enhances binding affinity to biological targets.
- Fluorobenzo[d]thiazole Moiety : Known for its reactivity and ability to interact with enzyme active sites.
- Nitrophenyl Group : Imparts additional electronic properties that may influence biological activity.
Antimicrobial Activity
Research indicates that derivatives containing piperazine and fluorobenzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi .
Anticancer Potential
Studies have highlighted the anticancer potential of benzothiazole derivatives. For example, derivatives with similar structures demonstrated antiproliferative effects against cancer cell lines such as DU-145 and HUH-7, with CC50 values ranging from 7.9 µM to 9.2 µM . The mechanism of action often involves inducing apoptosis in cancer cells, which is crucial for therapeutic efficacy.
The primary mechanism of action for this compound involves:
- Enzyme Inhibition : It acts as a competitive inhibitor for enzymes like tyrosinase, impacting pathways such as melanogenesis. This suggests potential applications in dermatology for skin lightening treatments .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in cancer cells, leading to increased apoptosis rates .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are categorized by shared pharmacophores, including thiazole/benzothiazole cores, fluorinated aryl groups, and conjugated enone systems. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formulas.
Key Findings:
Electronic Effects : The target’s 4-nitrophenyl group introduces stronger electron-withdrawing effects compared to chloro/fluoro substituents in Compounds 4 and 5 , which may enhance electrophilic reactivity or binding affinity in biological targets.
Conformational Flexibility : Unlike the rigid pyrazole-thiazole systems in Compounds 4 and 5, the target’s piperazine linker may confer greater rotational freedom, influencing interactions with enzymes or receptors .
Methodological Considerations for Similarity Analysis
Structural similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) highlight shared features such as fluorinated aromatic rings and heterocyclic cores . For example:
- Tanimoto Index: The target shares >70% scaffold similarity with Compound due to the enone-triazole/thiazole systems.
- Pharmacophore Overlap: The 4-fluorobenzo[d]thiazole group aligns with bioisosteric replacements (e.g., thiazolidinone in ), which are common in kinase inhibitors or antimicrobial agents .
Q & A
Q. How should researchers address discrepancies between X-ray crystallography and DFT-optimized geometries?
- Methodological Answer :
- Lattice Energy Calculations : Use Density Functional Theory (DFT-D3) with dispersion corrections to compare experimental and computed crystal structures.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) influencing packing differences.
- Temperature-Dependent XRD : Collect data at 100 K to minimize thermal motion artifacts, as done for related nitroaromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
